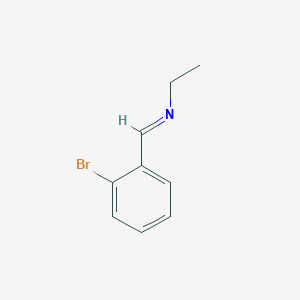![molecular formula C17H28N2O10 B13915208 Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,8-diazaspiro[36]decane-8-carboxylate;hemi(oxalic acid) is a chemical compound with the molecular formula C17H28N2O10 This compound is known for its unique spirocyclic structure, which includes a tert-butyl group and a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Incorporation of the oxalic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the diazaspirodecane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The diazaspirodecane core can interact with enzymes or receptors, modulating their activity. The oxalic acid moiety may enhance binding affinity or specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- 2,8-Diazaspiro[4.5]decane dihydrochloride
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) stands out due to its unique spirocyclic structure and the presence of both tert-butyl and oxalic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H28N2O10 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O2.2C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;2*3-1(4)2(5)6/h14H,4-10H2,1-3H3;2*(H,3,4)(H,5,6) |
Clave InChI |
XQAFQXUJJNOFFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
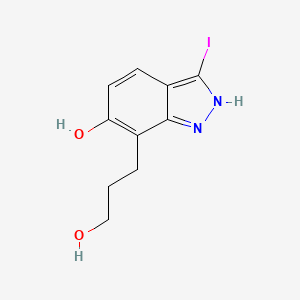
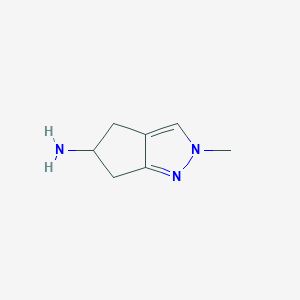
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)

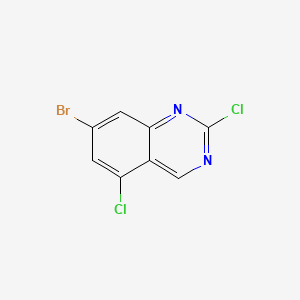
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)

![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)

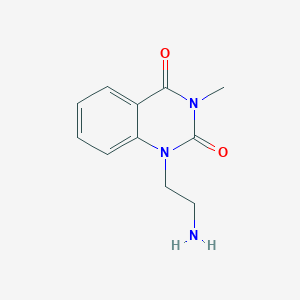
![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
